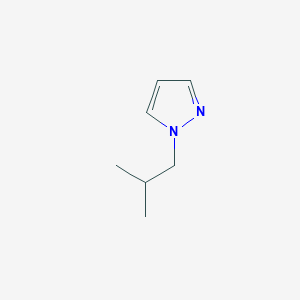

1-Isobutyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZORUNWJQFEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596129 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725746-81-6 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-isobutyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data where available. The information is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

-

N-Alkylation of Pyrazole: This is a direct and often high-yielding method that involves the substitution of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring with an isobutyl group. The reaction typically employs an isobutyl halide in the presence of a base.

-

Knorr-Type Pyrazole Synthesis: This classical approach involves the cyclocondensation of an isobutyl-substituted hydrazine (isobutylhydrazine) with a 1,3-dicarbonyl compound. For the synthesis of the parent this compound, malondialdehyde or a synthetic equivalent is required.

This guide will focus on the N-alkylation of pyrazole as the primary and more direct method, with a discussion of the Knorr-type synthesis as a viable alternative.

N-Alkylation of Pyrazole with Isobutyl Bromide

The N-alkylation of pyrazole with an isobutyl halide, such as 1-bromo-2-methylpropane (isobutyl bromide), is a straightforward and efficient method for the preparation of this compound. The reaction proceeds via the deprotonation of the pyrazole N-H by a base, followed by nucleophilic attack of the resulting pyrazolide anion on the isobutyl bromide.

Reaction Scheme: N-Alkylation of Pyrazole

Caption: General reaction scheme for the N-alkylation of pyrazole.

Experimental Protocol: N-Alkylation with Phase Transfer Catalysis

This protocol is based on a reported synthesis demonstrating high efficiency.

Materials:

-

Pyrazole

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Methyl cyclohexane

-

Water

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add pyrazole, water, methyl cyclohexane, and tetrabutylammonium bromide.

-

Add sodium hydroxide to the mixture.

-

Heat the reaction mixture to 110°C with vigorous stirring.

-

Add 1-bromo-2-methylpropane to the reaction mixture and continue heating under reflux for 5.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography if necessary.

Quantitative Data

| Reactant/Product | Molar Ratio | Reagent/Condition | Duration | Yield |

| Pyrazole | 1 | Sodium hydroxide | 5.5 hours | 100%[1] |

| 1-Bromo-2-methylpropane | 1.1 | Tetrabutylammonium bromide | ||

| Water/Methyl cyclohexane | ||||

| 110°C |

Note: The reported 100% yield may represent a quantitative conversion as determined by analytical methods and the isolated yield after purification may be lower.

Knorr-Type Synthesis of this compound

The Knorr synthesis provides a classical and versatile route to pyrazoles. For this compound, this involves the reaction of isobutylhydrazine with malondialdehyde or a synthetic equivalent, such as malondialdehyde tetramethyl acetal.

Reaction Scheme: Knorr-Type Synthesis

Caption: General scheme for the Knorr-type synthesis of this compound.

Preparation of Isobutylhydrazine

A significant consideration for this route is the availability of isobutylhydrazine. It can be prepared through various methods, though it is less common than hydrazine itself. One potential route involves the reduction of isobutyraldehyde hydrazone or the hydrazinolysis of isobutyrate esters. A patented method describes the preparation of isobutyrate hydrazide from isobutyric acid and hydrazine hydrate, which could serve as a precursor.

General Experimental Protocol: Knorr-Type Synthesis

Materials:

-

Isobutylhydrazine

-

Malondialdehyde tetramethyl acetal

-

Acid catalyst (e.g., HCl)

-

Solvent (e.g., ethanol, water)

Procedure:

-

Dissolve malondialdehyde tetramethyl acetal in an appropriate solvent containing an acid catalyst to generate malondialdehyde in situ.

-

Add isobutylhydrazine to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data

Logical Workflow for Synthesis Route Selection

Caption: Decision workflow for selecting the synthesis pathway for this compound.

Conclusion

The synthesis of this compound is most directly and efficiently achieved through the N-alkylation of pyrazole using isobutyl bromide, particularly under phase transfer catalysis conditions which can provide a quantitative yield. The Knorr-type synthesis from isobutylhydrazine and a malondialdehyde equivalent represents a viable, though potentially more involved, alternative, with the synthesis of the hydrazine precursor being a key step. The choice of synthetic route will likely depend on the starting material availability and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Isobutyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of calculated properties, data for analogous compounds, and detailed experimental protocols for the determination of these properties. This information is crucial for applications in medicinal chemistry, materials science, and broader chemical research.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Where experimental data is unavailable, predicted values and data for the isomeric 1-butyl-1H-pyrazole are provided for comparison.

Table 1: General and Calculated Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₂N₂ | - |

| Molecular Weight | 124.18 g/mol | Calculated |

| CAS Number | 725746-81-6 | [1] |

| Canonical SMILES | CC(C)CN1C=CN=C1 | - |

Table 2: Predicted Physicochemical Properties of this compound and Related Isomer

| Property | Predicted Value (this compound) | Predicted Value (1-butyl-1H-pyrazole) | Source/Method |

| Boiling Point | Data not available | Data not available | - |

| Density | Data not available | Data not available | - |

| logP (Octanol/Water Partition Coefficient) | ~0.8 (Estimated) | 0.8 | XLogP3[2] |

| Topological Polar Surface Area | 17.8 Ų (Estimated) | 17.8 Ų | Cactvs[2] |

| Hydrogen Bond Acceptor Count | 2 (Estimated) | 2 | Cactvs[2] |

| Hydrogen Bond Donor Count | 0 (Estimated) | 0 | Cactvs[2] |

| Rotatable Bond Count | 2 (Estimated) | 2 | Cactvs[2] |

Note: The predicted values for this compound are estimated based on the values for its straight-chain isomer, 1-butyl-1H-pyrazole, as direct computational data was not found in the search results. The properties are expected to be very similar.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a liquid organic compound like this compound.

A common method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[3][4] For this compound, isobutylhydrazine would be a key reagent.

General Protocol for Knorr Pyrazole Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor) in a suitable solvent such as ethanol or acetic acid.[3]

-

Addition of Hydrazine: Add isobutylhydrazine to the solution. The reaction can be catalyzed by a small amount of acid.[3]

-

Reaction Conditions: The mixture is typically heated under reflux for a period of 1 to several hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, commonly by distillation or column chromatography, to yield the this compound.

The boiling point is a fundamental physical property. For a liquid sample of a few milliliters, the simple distillation or the Thiele tube method are appropriate.[5][6]

Distillation Method:

-

Place approximately 5 mL of this compound into a small round-bottom flask with a few boiling chips.[6]

-

Set up a simple distillation apparatus.[5]

-

Heat the flask gently.

-

The temperature at which a steady distillation rate is observed and the thermometer bulb is fully bathed in vapor is recorded as the boiling point.[5][6] It's also important to record the atmospheric pressure at the time of measurement.[7]

The density of a liquid can be determined by measuring the mass of a known volume.[8][9]

Gravimetric Method:

-

Accurately weigh an empty, dry volumetric flask or pycnometer.[8]

-

Fill the container to the calibration mark with this compound, ensuring the liquid is at a known temperature.

-

Weigh the filled container.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the volume of the container.[8][9]

Solubility is assessed by observing the dissolution of a solute in a solvent. The principle of "like dissolves like" is a useful guide.[10][11]

General Procedure:

-

In a small test tube, add a small, measured amount of this compound (e.g., 0.05 mL).[12]

-

Add a small volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, diethyl ether, etc.) in portions.[12]

-

After each addition, shake the tube vigorously.[12]

-

The compound is considered soluble if it forms a homogeneous solution.

-

If the compound is water-soluble, its acidic or basic nature can be tested with litmus paper.[13]

The logP value is a measure of a compound's lipophilicity and is critical in drug development. The shake-flask method is the gold standard for its experimental determination.[14]

Shake-Flask Method:

-

Prepare a solution of this compound in n-octanol.

-

Mix this solution with a volume of water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate.[14]

-

Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.

References

- 1. This compound | 725746-81-6 [chemicalbook.com]

- 2. 1-butyl-1H-pyrazole | C7H12N2 | CID 142906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. Khan Academy [khanacademy.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

1-Isobutyl-1H-pyrazole is a substituted pyrazole derivative with the Chemical Abstracts Service (CAS) registry number 725746-81-6 . This unique identifier is crucial for unequivocally identifying the compound in chemical databases and literature. Its chemical structure consists of a pyrazole ring substituted with an isobutyl group at the N1 position.

| Identifier | Value | Source |

| CAS Number | 725746-81-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₁₂N₂ | Calculated |

| Molecular Weight | 124.18 g/mol | Calculated |

| IUPAC Name | 1-(2-methylpropyl)-1H-pyrazole | IUPAC Nomenclature |

| Canonical SMILES | CC(C)CN1C=CN=C1 | Structure-based |

| InChI Key | Not available |

Physical and Chemical Properties

| Property | Predicted Value/Information | Notes |

| Boiling Point | Not experimentally determined | Expected to be higher than pyrazole (186-188 °C) due to the isobutyl group. |

| Melting Point | Not experimentally determined | Likely a liquid at room temperature. |

| Solubility | Low in water; Soluble in organic solvents | Based on the nonpolar isobutyl group and the polar pyrazole ring. |

| Appearance | Not specified | Likely a colorless to pale yellow liquid. |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-alkylation of pyrazole. This is a common and versatile method for preparing N-substituted pyrazoles.

General Experimental Protocol for N-Alkylation of Pyrazole

This protocol describes a general method for the N-alkylation of pyrazole, which can be adapted for the synthesis of this compound.

Materials:

-

Pyrazole

-

Isobutyl bromide (or other suitable isobutylating agent)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of pyrazole in an anhydrous solvent, add a suitable base portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a specified time to allow for the deprotonation of the pyrazole.

-

Add the isobutylating agent (e.g., isobutyl bromide) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with heating, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.

Reactivity

The pyrazole ring in this compound is an aromatic heterocycle. The isobutyl group at the N1 position influences its reactivity. The ring can undergo electrophilic substitution reactions, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also act as ligands for metal coordination.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, predicted spectral data and data from analogous compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen). The pyrazole ring protons will appear as distinct signals in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the four carbons of the isobutyl group and the three carbons of the pyrazole ring. For a related compound, Methyl-1-phenyl-5-(isobutyl)-1H-pyrazole-3-carboxylate, the following ¹³C NMR shifts were reported (in CDCl₃, 151 MHz): δ (ppm) 163.2, 145.0, 143.6, 139.4, 129.3, 129.0, 126.3, 108.6, 52.1, 35.1, 28.4, 22.4.[1] These values can serve as a reference for interpreting the spectrum of this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of the isobutyl group or fragments thereof.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyrazole ring.

Applications in Drug Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. While specific biological activities for this compound are not extensively documented in the public domain, its structural features suggest potential for exploration in various therapeutic areas.

Potential Signaling Pathways and Targets

Based on the activities of other pyrazole-containing molecules, this compound could potentially interact with various biological targets, including:

-

Kinases: Many pyrazole derivatives are known to be potent kinase inhibitors, playing a role in cancer therapy and the treatment of inflammatory diseases.

-

G-protein coupled receptors (GPCRs): Pyrazole-based compounds have been developed as antagonists for various GPCRs.

-

Ion Channels: Some pyrazole derivatives have been shown to modulate the activity of ion channels.

-

Enzymes: The pyrazole moiety can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes.

The following diagram illustrates a generalized workflow for screening a novel pyrazole compound like this compound in a drug discovery context.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. Its simple structure and the known versatility of the pyrazole core make it an interesting candidate for further investigation in drug discovery programs.

References

Spectroscopic Characterization of 1-Isobutyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-1H-pyrazole is an N-alkylated derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. N-substituted pyrazoles are significant scaffolds in medicinal chemistry and materials science due to their diverse biological activities. A thorough spectroscopic analysis is essential for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for this compound, along with detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of analogous 1-alkyl-pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.50 | d | ~1.8 |

| H-5 | ~7.45 | d | ~2.3 |

| H-4 | ~6.25 | t | ~2.1 |

| N-CH₂ | ~3.95 | d | ~7.2 |

| CH | ~2.10 | m | - |

| 2 x CH₃ | ~0.90 | d | ~6.7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~139.0 |

| C-5 | ~129.5 |

| C-4 | ~105.8 |

| N-CH₂ | ~58.0 |

| CH | ~29.0 |

| 2 x CH₃ | ~20.0 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3100 | Medium | C-H stretching (aromatic) |

| 2960-2870 | Strong | C-H stretching (aliphatic) |

| 1580-1650 | Medium | C=N stretching (pyrazole ring) |

| 1400-1500 | Medium | C=C stretching (pyrazole ring) |

| 1470-1450 | Medium | C-H bending (aliphatic) |

| 1380-1365 | Medium | C-H bending (isobutyl gem-dimethyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Relative Intensity (%) | Assignment |

| 124 | 40 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 67 | 30 | [C₄H₅N]⁺ |

| 54 | 20 | [C₃H₄N]⁺ |

| 41 | 50 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place one drop of this compound directly onto the ATR crystal.

-

Alternatively, for a transmission spectrum, place a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal or salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

-

MS Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a spectral library if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized N-alkylated pyrazole like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrazole in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isobutyl-1H-pyrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines predictive data based on the known behavior of pyrazole derivatives with detailed experimental protocols to enable researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of this compound is predicted based on the general principle of "like dissolves like" and the known solubility patterns of N-alkylated pyrazole derivatives. The isobutyl group, being a non-polar alkyl chain, will influence the solubility profile. Pyrazole itself is generally more soluble in organic solvents than in water.[1][2] The presence of the isobutyl group is expected to further decrease its aqueous solubility and enhance its solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyrazole ring offers some polarity and potential for hydrogen bonding, but the non-polar isobutyl group will limit solubility, especially in water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the pyrazole ring, and the isobutyl group is readily solvated. Pyrazole derivatives generally show good solubility in these solvents.[1] |

| Non-Polar | Hexane, Toluene, Diethyl ether | Moderate to High | The non-polar isobutyl group will promote solubility in these solvents. |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents and helps in classifying the compound.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Solvents: Deionized water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, concentrated H₂SO₄, Ethanol, Acetone, Hexane.

Procedure:

-

Add approximately 20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid does not dissolve, the compound is "insoluble".

-

If a portion of the solid dissolves, it is "partially soluble".

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvent of interest

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

To remove any suspended solid particles, centrifuge the sample at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter into a volumetric flask. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

The following diagram illustrates the sequential steps involved in determining the solubility of an organic compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Isobutyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 1-Isobutyl-1H-pyrazole. In the absence of extensive experimental data for this specific molecule, this guide leverages established principles of computational chemistry to predict its structural parameters and conformational preferences. The methodologies for geometry optimization and conformational analysis are detailed, providing a framework for further computational and experimental investigation. The predicted data, including bond lengths, bond angles, and dihedral angles for the most stable conformer, are presented in structured tables. Furthermore, the rotational barrier of the isobutyl group is discussed, and logical workflows for its computational analysis are visualized using Graphviz. This document serves as a foundational resource for researchers interested in the physicochemical properties of N-alkylated pyrazoles, which are prevalent scaffolds in medicinal chemistry.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry and drug development due to their wide range of biological activities. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the molecule's steric and electronic properties, which in turn influences its binding affinity to biological targets. This compound, with its flexible isobutyl group, presents an interesting case for conformational analysis. Understanding the preferred spatial arrangement of the isobutyl substituent relative to the pyrazole ring is essential for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the theoretical elucidation of the three-dimensional structure and conformational dynamics of this compound through computational modeling.

Molecular Structure

The molecular structure of this compound is characterized by a planar pyrazole ring attached to a non-planar, branched isobutyl group at the N1 position. The geometry of the molecule can be defined by its bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the geometry of this compound was predicted using computational chemistry methods. A geometry optimization would be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) to determine the lowest energy conformation. The following tables summarize the predicted key structural parameters based on such a theoretical approach.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.36 |

| C5-N1 | 1.38 |

| N1-C6 | 1.47 |

| C6-C7 | 1.54 |

| C7-C8 | 1.53 |

| C7-C9 | 1.53 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 106.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 105.0 |

| C4-C5-N1 | 106.0 |

| N2-N1-C6 | 124.0 |

| N1-C6-C7 | 111.0 |

| C6-C7-C8 | 109.5 |

| C6-C7-C9 | 109.5 |

| C8-C7-C9 | 109.5 |

Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation around the N1-C6 single bond, which connects the pyrazole ring to the isobutyl group. The relative orientation of the bulky isobutyl group with respect to the planar pyrazole ring dictates the overall shape of the molecule and can significantly impact its interaction with other molecules.

Rotational Isomers

Rotation around the N1-C6 bond leads to different rotational isomers (conformers). The stability of these conformers is influenced by steric hindrance between the isobutyl group and the pyrazole ring. A relaxed potential energy surface scan, performed by systematically rotating the C5-N1-C6-C7 dihedral angle, can identify the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

Table 3: Predicted Relative Energies of Key Conformers

| Conformer | C5-N1-C6-C7 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180 | 0.0 (Global Minimum) |

| Syn-periplanar | ~0 | > 5.0 (Sterically hindered) |

| Gauche | ~±60 | ~1.5 |

The most stable conformation is predicted to be the one where the bulky isopropyl moiety of the isobutyl group is oriented away from the pyrazole ring, minimizing steric clash.

Experimental and Computational Protocols

Computational Geometry Optimization Protocol

A detailed protocol for the theoretical determination of the molecular structure is as follows:

Conformational Analysis Protocol

The workflow for performing a conformational analysis is outlined below:

Logical Relationships in Conformational Preference

The conformational preference of this compound is governed by a balance of steric and electronic effects. The following diagram illustrates the logical relationship leading to the predicted most stable conformer.

Conclusion

This technical guide provides a comprehensive theoretical overview of the molecular structure and conformation of this compound. The presented data, derived from the principles of computational chemistry, offer valuable insights into the molecule's three-dimensional arrangement and conformational flexibility. The detailed protocols and logical diagrams serve as a practical resource for researchers, enabling them to design further computational or experimental studies to validate and expand upon these findings. A thorough understanding of the structural and conformational properties of this compound is paramount for its potential applications in medicinal chemistry and materials science.

Substituted Pyrazole Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[4] Substituted pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic effects.[2][3][5] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved drugs and numerous compounds in preclinical and clinical development.[6] This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of substituted pyrazole derivatives, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Substituted Pyrazole Derivatives

The synthesis of the pyrazole core can be achieved through several versatile and efficient methods. The most common approaches involve cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions.[5]

General Experimental Protocols

1. Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: [5][7]

This is a classical and widely used method for synthesizing 1,3,5-substituted pyrazoles.[5]

-

Step 1: Reaction Setup. To a solution of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) in a suitable solvent such as ethanol, add a substituted hydrazine (e.g., phenylhydrazine, 1 equivalent).[5][7]

-

Step 2: Catalysis. The reaction can be catalyzed by an acid (e.g., acetic acid) or a solid catalyst like nano-ZnO for a more environmentally friendly approach.[5][7]

-

Step 3: Reaction Conditions. The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.[1]

-

Step 4: Work-up and Purification. After completion of the reaction (monitored by thin-layer chromatography), the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazole derivative.[5]

2. Reaction of α,β-Unsaturated Carbonyl Compounds (Chalcones) with Hydrazines: [7][8]

This method is particularly useful for the synthesis of pyrazoline derivatives, which can be subsequently oxidized to pyrazoles.[7]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation). An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form the chalcone intermediate.[9]

-

Step 2: Cyclization to Pyrazoline. The synthesized chalcone (1 equivalent) is dissolved in a solvent like ethanol or acetic acid, and a substituted hydrazine (e.g., hydrazine hydrate or phenylhydrazine, 1 equivalent) is added.[10] The mixture is refluxed for several hours.

-

Step 3: Oxidation to Pyrazole (if desired). The intermediate pyrazoline can be oxidized to the corresponding pyrazole using an oxidizing agent such as iodine or by air oxidation.[7]

-

Step 4: Isolation and Purification. The product is isolated by pouring the reaction mixture into ice-water, followed by filtration. Purification is achieved through recrystallization.[10]

3. Vilsmeier-Haack Reaction for Formylation: [9][11]

This reaction is used to introduce a formyl group onto a reactive intermediate, which can then be used to construct the pyrazole ring.

-

Step 1: Formation of the Vilsmeier Reagent. Phosphorus oxychloride (POCl3) is added dropwise to dimethylformamide (DMF) at 0°C.

-

Step 2: Reaction with Hydrazone. A hydrazone intermediate (formed from a ketone and a hydrazine) is then added to the Vilsmeier reagent.[11]

-

Step 3: Cyclization. The reaction mixture is heated, leading to cyclization and the formation of a pyrazole-carbaldehyde.[9]

-

Step 4: Work-up. The reaction is quenched by pouring it onto crushed ice and neutralizing with a base. The precipitated product is filtered and purified.[11]

A general workflow for the synthesis and evaluation of pyrazole derivatives is depicted below.

Biological Activities of Substituted Pyrazole Derivatives

Substituted pyrazoles have been extensively investigated for a multitude of pharmacological applications. The following tables summarize quantitative data for their anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core.[12]

| Compound ID | Structure/Substitution Pattern | Target | IC50/ED50 (µM) | Ulcerogenic Liability | Reference |

| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | 0.04 (IC50, human) | Low | [8] |

| 128a/b | Thiazolidindione-pyrazole hybrid | COX-2 | - | Low | [8] |

| 129a/b | Thiazolidinone-pyrazole hybrid | COX-2 | - | Low | [8] |

| 143a/c/e | Methoxy-substituted pyrazoles | In vivo | 62.61, 55.83, 58.49 (ED50) | - | [8] |

| 144-146 | Pyrazole derivatives | COX-2 | 0.034 - 0.052 (IC50) | - | [8] |

| 35a | 5-Aminopyrazole derivative | COX-2 | 0.55 (IC50) | - | [13] |

| 35b | 5-Aminopyrazole derivative | COX-2 | 0.61 (IC50) | - | [13] |

Anticancer Activity

Pyrazole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[14][15] They have been shown to inhibit kinases, tubulin polymerization, and other critical cellular processes.[14][15][16]

| Compound ID | Cancer Cell Line | Target | GI50/IC50 (µM) | Reference |

| 12 | - | - | 0.36 (GI50) | [14] |

| 13 | - | - | 0.08 (GI50) | [14] |

| 14/15 | K-562, UO-31, SR, HOP-92 | - | 0.04 - 11.4 (GI50) | [14] |

| 33 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 (IC50); 0.074 (CDK2 IC50) | [17] |

| 34 | HCT116, MCF7, HepG2, A549 | CDK2 | < 23.7 (IC50); 0.095 (CDK2 IC50) | [17] |

| 42 | WM 266.4, MCF-7 | - | 0.12, 0.16 (IC50) | [14] |

| 43 | - | - | Noteworthy cytotoxicity | [14] |

| 49 | - | EGFR/HER-2 Tyrosine Kinase | 0.26, 0.20 (IC50) | [14] |

| 50 | MCF-7, A549, HeLa | - | 0.83 - 1.81 (IC50) | [14] |

| 51 | - | Tubulin polymerization | Significant inhibition | [14] |

| 53 | HepG2 | EGFR/VEGFR-2 | 15.98 (IC50) | [17] |

| 54 | HepG2 | EGFR/VEGFR-2 | 13.85 (IC50) | [17] |

| 117b | MCF 7 | - | 15.6 (GI50) | [8] |

| 163 | HepG-2, HCT-116, MCF-7 | - | 12.22, 14.16, 14.64 (IC50) | [8] |

Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents to combat drug-resistant pathogens.[18][19]

| Compound ID/Class | Target Organism(s) | MIC (µg/mL) | Reference |

| Coumarin-substituted pyrazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | As low as 3.125 | [19] |

| 1-[4-(trifluoromethyl)phenyl]pyrazole derivatives (44) | MRSA, Vancomycin-resistant enterococci (VRE) | < 1 | [6] |

| Trifluoromethyl phenyl-substituted pyrazoles (46) | Gram-positive bacteria (S. aureus, Enterococcus faecalis) | - | [6] |

| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles (47) | Drug-resistant bacteria | - | [6] |

| Naphthyl-substituted pyrazole-derived hydrazones (6) | Gram-positive strains, A. baumannii | 0.78 - 1.56 | [18] |

| Imidazo-pyridine substituted pyrazoles (18) | Gram-positive and Gram-negative bacteria | < 1 | [18] |

| Pyrazole-nucleus-containing benzofuran substitution (20) | S. aureus, S. mutans, E. coli, K. pneumoniae | 7.81, 15.6, 15.6, 3.91 | [18] |

| Dihydrotriazine substituted pyrazoles (40) | MRSA, E. coli | As low as 1 | [18] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of substituted pyrazoles stem from their ability to interact with a variety of biological targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

Inhibition of the Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Kinase Inhibition in Cancer

Many pyrazole-based anticancer agents function as kinase inhibitors, blocking the signaling pathways that drive cancer cell growth and proliferation. For example, some derivatives inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][17]

Disruption of Bacterial Cell Wall Integrity

The antibacterial action of certain pyrazole derivatives involves the disruption of the bacterial cell wall, a mechanism that can be effective against resistant strains.[18]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. jchr.org [jchr.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. ijpsr.com [ijpsr.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Advent and Evolution of N-Alkylated Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its journey from a laboratory curiosity to a privileged scaffold in numerous FDA-approved drugs is a testament to its versatile chemical and biological properties. The introduction of N-alkyl substituents to the pyrazole ring has proven to be a pivotal strategy in modulating the pharmacokinetic and pharmacodynamic profiles of these compounds, leading to the development of highly potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of N-alkylated pyrazoles, offering a comprehensive resource for researchers and drug development professionals.

Historical Perspective: From Discovery to Prominence

The history of pyrazoles dates back to the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis , laid the foundation for the systematic exploration of this heterocyclic system.

A significant milestone in the history of N-alkylated pyrazoles was the synthesis of Antipyrine (phenazone) by Knorr in 1887. This N-methylated pyrazolone derivative was one of the first synthetic drugs to be widely used as an analgesic and antipyretic, showcasing the therapeutic potential of this compound class.

The 20th century witnessed a surge in research on pyrazole chemistry, leading to the development of various synthetic methods and the discovery of a wide range of biological activities. The development of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone in 1949 further solidified the importance of N-substituted pyrazoles in medicine. The true breakthrough for N-alkylated pyrazoles in modern drug discovery came with the advent of selective COX-2 inhibitors. Celecoxib , an N-aryl pyrazole, was approved by the FDA in 1998 for the treatment of arthritis and pain. Its development highlighted the crucial role of the N-substituent in achieving target selectivity and a favorable safety profile.

Synthetic Methodologies for N-Alkylated Pyrazoles

The synthesis of N-alkylated pyrazoles can be broadly categorized into two main approaches:

-

Construction of the pyrazole ring with a pre-installed N-substituent: This classic approach often utilizes substituted hydrazines as starting materials.

-

Direct N-alkylation of a pre-formed pyrazole ring: This method offers greater flexibility for late-stage functionalization and diversification of pyrazole scaffolds.

A persistent challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the control of regioselectivity , as the reaction can occur at either of the two nitrogen atoms (N1 or N2). The outcome is influenced by factors such as the nature of the substituents on the pyrazole ring, the alkylating agent, the base, and the solvent.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental and widely used method for the preparation of pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often under acidic or basic conditions. When a substituted hydrazine (e.g., an alkylhydrazine) is used, an N-alkylated pyrazole is formed directly.

Experimental Protocol: Knorr Pyrazole Synthesis of a Generic N-Alkyl Pyrazole

-

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Alkylhydrazine hydrochloride (1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve the 1,3-dicarbonyl compound and the alkylhydrazine hydrochloride in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the N-alkylated pyrazole.

-

Direct N-Alkylation of Pyrazoles

Direct N-alkylation of the pyrazole ring is a versatile method for introducing a wide array of alkyl groups. The regioselectivity of this reaction is a critical consideration. Generally, alkylation at the N1 position is sterically favored, while electronic effects of substituents on the pyrazole ring can influence the N1/N2 ratio.

Experimental Protocol: General Procedure for N-Alkylation of a Pyrazole

-

Materials:

-

Pyrazole (1.0 eq)

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 eq)

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

-

-

Procedure:

-

To a solution of the pyrazole in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the N-alkylated pyrazole regioisomers.

-

Quantitative Data on N-Alkylation Reactions

| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) (N1:N2 ratio) | Reference |

| 4-Methylpyrazole | Methanol | Crystalline Aluminosilicate | Gas Phase | 270 | 99 (100:0) | [1] |

| 3,5-Dimethylpyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | High (not specified) | [2] |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 23 | 77 | [3][4] |

| 4-Chloropyrazole | (p-Methoxyphenyl)methyl trichloroacetimidate | CSA | 1,2-DCE | 23 | 92 | [3] |

| 3-Trifluoromethylpyrazole | Ethyl iodoacetate | NaH | DME-MeCN | Reflux | 73 (N1 major) | [5][6] |

N-Alkylated Pyrazoles in Drug Discovery: Targeting Signaling Pathways

The strategic incorporation of N-alkylated pyrazole scaffolds has been instrumental in the development of potent and selective inhibitors of various key signaling pathways implicated in diseases such as cancer and inflammation.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy. Several N-alkylated pyrazole derivatives have been developed as potent HPK1 inhibitors.

Caption: HPK1 Signaling Pathway and Inhibition by N-Alkylated Pyrazoles.

Janus Kinase (JAK)-STAT Signaling Pathway Inhibition

The JAK-STAT pathway is crucial for cytokine signaling and is a key target in autoimmune diseases and cancer. N-alkylated pyrazoles have been successfully developed as JAK inhibitors.

Caption: JAK-STAT Signaling Pathway and Inhibition by N-Alkylated Pyrazoles.

Biological Activity of N-Alkylated Pyrazole Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | [7] |

| Aminopyrimidinyl Pyrazoles | PLK1 | 359 - 1430 | [8] |

| Pyrazolo[1,5-a]pyrimidines | BMPR2 | 461 - 630 | [9] |

| Pyrazole-based derivatives | Chk2 | 41.64 | [10] |

| 1H-pyrazolo[3,4-b]pyridines | TBK1 | 0.2 - 8.5 | [11] |

Experimental Workflow: Synthesis and Evaluation of N-Alkylated Pyrazole Inhibitors

The development of novel N-alkylated pyrazole inhibitors follows a structured workflow encompassing synthesis, purification, and biological evaluation.

Caption: General Experimental Workflow for N-Alkylated Pyrazole Inhibitors.

Conclusion

The journey of N-alkylated pyrazoles from their initial discovery to their current status as indispensable components of modern pharmaceuticals is a compelling narrative of chemical innovation and its impact on human health. The historical development of synthetic methodologies, particularly the ongoing efforts to achieve regiocontrol in N-alkylation, continues to be a vibrant area of research. For drug development professionals, the N-alkylated pyrazole scaffold offers a versatile and tunable platform for designing next-generation therapeutics that can selectively modulate key biological pathways. A thorough understanding of the historical context, synthetic intricacies, and biological applications of these compounds is paramount for harnessing their full potential in the quest for novel and effective medicines.

References

- 1. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological potential of pyrazole compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [3] |

| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [3] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 1.31 | [4] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [4] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 0.97 | [4] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [4] |

| Pyrazole-Chalcone Derivative 1a | MCF-7 (Breast Cancer) | 0.62 | [5] |

| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic Cancer) | 61.7 | [4] |

| Pyrazole Derivative L2 | PANC-1 (Pancreatic Cancer) | 104.7 | [4] |

| Pyrazole Derivative L2 | MDA-MB-231 (Triple Negative Breast Cancer) | 189.3 | [4] |

| Pyrazole Derivative L3 | MCF-7 (Breast Cancer) | 81.5 | [4] |

| Pyrazole Derivative L4 | MCF-7 (Breast Cancer) | 185.5 | [4] |

| Pyrazole Derivative 2j | - | 42.15 | [6] |

| Pyrazole Derivative 22 | - | 0.6124 (EGFR inhibition) | [1] |

| Pyrazole Derivative 23 | - | 0.5132 (EGFR inhibition) | [1] |

| Pyrazole Derivative 27 | MCF-7 (Breast Cancer) | 16.50 | [1] |

| Pyrazole Derivative 29 | MCF-7 (Breast Cancer) | 17.12 | [1] |

| Pyrazole Derivative 29 | HepG2 (Liver Cancer) | 10.05 | [1] |

| Pyrazole Derivative 29 | A549 (Lung Cancer) | 29.95 | [1] |

| Pyrazole Derivative 29 | Caco2 (Colon Cancer) | 25.24 | [1] |

| Pyrazole Derivative 41 | MCF-7 (Breast Cancer) | 1.937 µg/mL | [1] |

| Pyrazole Derivative 41 | HepG2 (Liver Cancer) | 3.695 µg/mL | [1] |

| Pyrazole Derivative 42 | HCT116 (Colon Cancer) | 2.914 µg/mL | [1] |

| Pyrazole Derivative 19 | Ovarian Cancer | 8.57 | [7] |

| Pyrazole Derivative 30 | Ovarian Cancer | 8.14 | [7] |

| Pyrazole Derivative 32 | Ovarian Cancer | 8.63 | [7] |

| Pyrazole Derivative 36 | B16F10 (Skin Cancer) | 6.75 | [7] |

| Pyrazole Derivative 41 | B16F10 (Skin Cancer) | 6.51 | [7] |

| Pyrazole Derivative 42 | B16F10 (Skin Cancer) | 6.30 | [7] |

| Pyrazole Derivative 43 | B16F10 (Skin Cancer) | 6.73 | [7] |

| Pyrazole Derivative 1 | K562 (Chronic Myelogenous Leukemia) | 7.31 | [7] |

| Pyrazole Derivative 48 | PC-3 (Prostate Cancer) | 5.26 | [7] |

| Pyrazole Derivative 55 | PC-3 (Prostate Cancer) | 5.32 | [7] |

| Pyrazole Derivative 60 | PC-3 (Prostate Cancer) | 5.26 | [7] |

Key Signaling Pathways in Cancer Targeted by Pyrazole Compounds

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a common feature in many cancers. Pyrazole derivatives have been developed as potent EGFR inhibitors.

2. Cyclin-Dependent Kinase (CDK)/Retinoblastoma (Rb) Signaling Pathway:

The CDK/Rb pathway is fundamental for cell cycle progression. Dysregulation of this pathway is a hallmark of cancer. Pyrazole-containing compounds can inhibit CDKs, leading to cell cycle arrest.

Experimental Protocols: In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[8]

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Quantitative Data: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents the IC50 values of various pyrazole compounds for the inhibition of COX-1 and COX-2 enzymes. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the compound's preference for inhibiting COX-2.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyrazole-hydrazone 4a | 5.64 | 0.67 | 8.41 | [9] |

| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | [9] |

| Celecoxib (Reference) | 7.7 | 0.87 | 8.85 | [9] |

| Pyrazole Analogue 5u | 130.23 | 1.79 | 72.73 | [10] |

| Pyrazole Analogue 5s | 165.04 | 2.51 | 65.75 | [10] |

| Thymol-pyrazole hybrid 8b | 13.6 | 0.043 | 316 | [11] |

| Thymol-pyrazole hybrid 8g | 12.08 | 0.045 | 268 | [11] |

| Thymol-pyrazole hybrid 8c | 12.85 | 0.063 | 204 | [11] |

| Thymol-pyrazole hybrid 4a | 10.28 | 0.068 | 151 | [11] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [12] |

Key Signaling Pathway in Inflammation Targeted by Pyrazole Compounds

Cyclooxygenase (COX) Pathway:

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Pyrazole-based NSAIDs, like Celecoxib, are often selective inhibitors of COX-2.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. publishatcj.com [publishatcj.com]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application of 1-Isobutyl-1H-pyrazole in Organic Synthesis Reactions

Application Notes

1-Isobutyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus is a well-established and significant scaffold in medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals and functional materials.[1] The substitution at the N-1 position with an isobutyl group can influence the compound's steric and electronic properties, making it a potentially valuable ligand or building block in various organic transformations. While specific applications of this compound in the literature are not extensively documented, its utility can be inferred from the broad applications of N-alkylpyrazoles in organic synthesis, particularly as ligands in transition metal catalysis.

The primary applications of N-alkylpyrazoles, and by extension potentially this compound, lie in their use as ligands for transition metal catalysts, especially palladium. These N-substituted pyrazoles can coordinate to the metal center and modulate its catalytic activity and stability. This is particularly relevant in cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Potential Applications:

-

Ligand in Palladium-Catalyzed Cross-Coupling Reactions: N-alkylpyrazoles can serve as effective ligands in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The isobutyl group can provide steric bulk that may enhance the catalytic efficiency and influence the selectivity of the reaction.

-

Intermediate in the Synthesis of Bioactive Molecules: The pyrazole core is a key pharmacophore in many approved drugs.[1][2] this compound can serve as a versatile intermediate for the synthesis of more complex, biologically active molecules through functionalization of the pyrazole ring.

-

Precursor for N-Heterocyclic Carbene (NHC) Ligands: N-alkylpyrazoles can be precursors to pyrazole-based N-heterocyclic carbenes, which are a powerful class of ligands in organometallic catalysis.

The following sections provide detailed protocols and data for the synthesis of N-alkylpyrazoles and their general application as ligands in key organic synthesis reactions, which can be adapted for this compound.

Experimental Protocols

Protocol 1: General Synthesis of 1-Alkyl-1H-pyrazoles

This protocol describes a general method for the N-alkylation of pyrazole, which can be adapted for the synthesis of this compound. The reaction involves the deprotonation of pyrazole followed by nucleophilic substitution with an alkyl halide.

Workflow for the Synthesis of 1-Alkyl-1H-pyrazoles

Caption: General workflow for the synthesis of 1-alkyl-1H-pyrazoles.

Materials:

-

Pyrazole

-

Isobutyl bromide (or other alkyl halide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of pyrazole (1.0 equivalent) in DMF dropwise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add isobutyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | DMF | 60 | 4 | 85-95 |

| 2 | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |

Table 1: Representative conditions for the synthesis of N-alkylpyrazoles.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Using a Pyrazole Ligand

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid, utilizing a palladium catalyst with an N-alkylpyrazole as a potential ligand.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

This compound (or other N-alkylpyrazole ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (1-5 mol%), and the pyrazole ligand (2-10 mol%).

-

Add the base (2.0 equivalents) and the solvent system (e.g., toluene/water 4:1).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the biaryl product.

| Catalyst | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ (2 mol%) | 1-Alkylpyrazole (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |

| Pd₂(dba)₃ (1 mol%) | 1-Alkylpyrazole (4 mol%) | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-95 |

Table 2: Representative conditions for Suzuki-Miyaura coupling.[3][4][5][6]

Protocol 3: Palladium-Catalyzed Heck Reaction Using a Pyrazole Ligand